N-Boc-3-amino-2,2-difluoropropionic Acid

Description

Structural Identification and Nomenclature

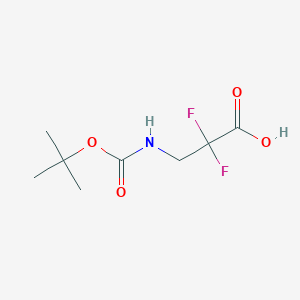

N-Boc-3-amino-2,2-difluoropropionic acid, systematically named as 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, possesses the molecular formula C₈H₁₃F₂NO₄ and a molecular weight of 225.19 grams per mole. The compound is identified by the Chemical Abstracts Service number 1196145-07-9, which serves as its unique chemical identifier in databases and regulatory documentation. The International Union of Pure and Applied Chemistry name reflects the systematic approach to nomenclature, clearly indicating the positions of the fluorine substituents and the protecting group attachment.

The structural architecture of this compound features several critical components that define its chemical behavior and applications. The central propionic acid backbone provides the fundamental amino acid structure, while the two fluorine atoms positioned at the second carbon create a difluoromethylene group that significantly alters the electronic properties of the molecule. The tert-butoxycarbonyl protecting group, commonly referred to as the Boc group, is attached to the amino functionality at the third carbon position, providing essential protection during synthetic transformations.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃F₂NO₄ |

| Molecular Weight | 225.19 g/mol |

| Chemical Abstracts Service Number | 1196145-07-9 |

| European Community Number | 987-988-5 |

| MDL Number | MFCD13189573 |

| International Chemical Identifier | InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) |

| International Chemical Identifier Key | ZGMUUJAHYZSWTF-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)OC(=O)NCC(C(=O)O)(F)F, which provides a linear notation describing the connectivity of atoms within the molecule. This standardized representation facilitates computational analysis and database searches, enabling researchers to accurately identify and work with the compound across different platforms and applications.

Historical Context in Organofluorine Chemistry

The development of organofluorine chemistry has a rich history that provides essential context for understanding the significance of this compound. The field of organofluorine chemistry began in the early nineteenth century, preceding even the isolation of elemental fluorine itself. The first organofluorine compound was synthesized in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, marking the beginning of a chemical discipline that would eventually revolutionize pharmaceutical and materials science.

Alexander Borodin, renowned both as a composer and chemist, made significant contributions to early organofluorine chemistry in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride. This halogen exchange methodology became a foundational technique in fluorine chemistry and continues to be broadly used in fluorochemical industry for introducing fluorine atoms into organic molecules. The scientific challenges associated with handling highly reactive and corrosive fluorine-containing reagents meant that organofluorine chemistry remained relatively undeveloped until the 1920s, when safer methodologies began to emerge.

The period during World War II marked a dramatic acceleration in organofluorine chemistry development, driven by the Manhattan Project's need for materials that could withstand the highly corrosive uranium hexafluoride used in uranium isotope separation. This military application necessitated the development of fluoropolymers and other fluorinated materials, leading to breakthrough discoveries that would later find civilian applications. The post-war period saw the emergence of electrophilic fluorinating methodologies and the discovery of the anticancer activity of 5-fluorouracil in 1957, which sparked tremendous interest in fluorinated pharmaceuticals and agrochemicals.

The recognition of fluorinated amino acids as valuable research tools emerged from this broader historical context. The unique properties imparted by fluorine incorporation, including metabolic stability and altered physicochemical properties, made fluorinated amino acids particularly attractive for biological applications. The development of protecting group chemistry, exemplified by the tert-butoxycarbonyl group, provided the synthetic tools necessary to manipulate these sensitive molecules effectively.

Classification within Fluorinated Amino Acid Derivatives

This compound belongs to the broader classification of fluorinated amino acids, which are systematically categorized into three main types: fluorinated alpha-amino acids, fluorinated beta-amino acids, and fluorinated cyclic amino acids. Within this classification system, the compound represents a fluorinated alpha-amino acid derivative, characterized by the presence of fluorine substituents adjacent to the carboxylic acid functionality.

The compound specifically falls within the subclass of gem-difluoromethylated amino acids, where the term "gem" indicates that both fluorine atoms are attached to the same carbon center. This structural arrangement creates unique electronic and steric properties that distinguish it from other fluorinated amino acid derivatives. The gem-difluoromethylene group serves as a bioisostere for carbonyl groups, providing opportunities to mimic natural substrates while conferring enhanced stability and altered reactivity patterns.

Fluorinated amino acids have gained recognition as important building blocks in medicinal chemistry due to their ability to modulate biological activity, selectivity, and pharmacokinetic properties. The incorporation of fluorine or fluorinated groups can lead to significant changes in the activity, selectivity, and absorption, distribution, metabolism, and excretion properties of pharmaceutical compounds. The strong hydrophobic character of fluorinated amino acids typically improves the thermal and chemical stability of peptide drugs while increasing lipid solubility, thereby enhancing biological and pharmacological activity.

| Classification Category | Examples | Key Features |

|---|---|---|

| Fluorinated Alpha-Amino Acids | This compound, Beta-fluoroalanine | Fluorine adjacent to carboxyl group |

| Fluorinated Beta-Amino Acids | Gem-difluoromethylated beta-amino acids | Extended carbon chain with fluorine |

| Fluorinated Cyclic Amino Acids | Fluorinated proline derivatives | Constrained ring structures |

The protected nature of this compound, achieved through the tert-butoxycarbonyl group, places it within the category of synthetically useful intermediates that can be readily incorporated into more complex molecular architectures. This protection strategy is essential for preventing unwanted side reactions during multi-step synthetic sequences, making the compound particularly valuable for pharmaceutical and biochemical research applications.

Significance in Contemporary Chemical Research

The contemporary significance of this compound in chemical research stems from its multifaceted applications across pharmaceutical development, peptide synthesis, and biochemical studies. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting metabolic disorders. Its unique difluorinated structure provides significant advantages in modifying biological activity, allowing researchers to explore novel therapeutic pathways that were previously inaccessible with traditional amino acid derivatives.

In pharmaceutical development, the compound has found particular utility in the creation of peptide-based drugs where enhanced stability and bioactivity are crucial design considerations. The difluoromethylene group contributes to increased metabolic stability due to the strength of carbon-fluorine bonds, which are among the strongest in organic chemistry. This enhanced stability translates to improved pharmacokinetic profiles for drug candidates, potentially leading to reduced dosing frequencies and improved patient compliance in therapeutic applications.

The applications in peptide synthesis represent another significant area of contemporary research interest. The compound's unique structure allows for the incorporation of difluoro amino acids into peptides, enhancing their stability and bioactivity, which is crucial in drug design. This capability addresses one of the fundamental challenges in peptide therapeutics: the susceptibility of natural peptides to enzymatic degradation. By incorporating fluorinated amino acid derivatives like this compound, researchers can create peptide analogs that retain biological activity while exhibiting improved stability profiles.

| Research Application | Benefit | Current Focus Areas |

|---|---|---|

| Pharmaceutical Development | Enhanced drug stability and bioavailability | Metabolic disorder treatments |

| Peptide Synthesis | Improved peptide stability and bioactivity | Therapeutic peptide design |

| Biochemical Research | Novel probe development for enzyme studies | Protein folding and interactions |

| Material Science | Enhanced thermal stability and chemical resistance | Industrial applications |

| Fluorine Chemistry | New reaction exploration and mechanistic studies | Agrochemical development |

Recent advances in flow synthesis methodologies have made fluorinated amino acids more accessible on a large scale, addressing previous limitations in availability that impeded broader research applications. The development of protecting-group-free and semi-continuous processes for synthesizing racemic fluorinated alpha-amino acids represents a significant advancement in the field, making compounds like this compound more readily available for research applications.

The compound's significance is further enhanced by its utility in biochemical research, where it serves as a valuable tool for studying enzyme interactions and protein folding mechanisms. The unique electronic properties imparted by the difluoromethylene group enable researchers to probe biological systems in ways that would not be possible with natural amino acids. This capability is particularly valuable in the development of fluorine-19 nuclear magnetic resonance spectroscopy applications, where the compound can serve as a biological probe due to the distinctive spectroscopic properties of fluorine.

Propriétés

IUPAC Name |

2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO4/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13/h4H2,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMUUJAHYZSWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Fluorination of Precursors

One common approach involves starting from a suitable amino acid precursor, such as Boc-protected amino acids, followed by fluorination at the β-position.

- Preparation of β-keto esters or amino acids with reactive sites.

- Electrophilic or nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Hydrolysis and subsequent Boc-protection to yield the final compound.

- Fluorination with DAST or Deoxo-Fluor can introduce difluoromethyl groups selectively at the β-position of amino acids.

- The process often requires low temperatures and inert atmospheres to control selectivity and prevent side reactions.

Building Block Approach via Fluorinated Intermediates

This method involves synthesizing a fluorinated intermediate, then coupling it with amino acid derivatives protected with Boc groups.

- Synthesis of 2,2-difluoropropionic acid derivatives.

- Protection of amino groups using Boc anhydride in the presence of bases like triethylamine.

- Coupling of the protected amino group with the fluorinated backbone via peptide coupling reagents such as HATU or EDCI.

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Fluorination | DAST, low temperature | Introduce difluoromethyl group | , |

| Boc Protection | Boc2O, base | Protect amino group | , |

| Coupling | HATU, DIPEA | Form peptide bond |

Peptide Coupling and Deprotection

Following the formation of the fluorinated amino acid, peptide coupling techniques are employed to attach the Boc-protected amino group to other molecules, followed by deprotection steps to obtain the free amino acid.

Notes on Reaction Conditions and Optimization

- Temperature Control: Fluorination reactions require low temperatures (−78°C to 0°C) to ensure selectivity.

- Solvent Choice: Anhydrous solvents such as dichloromethane or DMF are preferred.

- Protection Strategy: Boc protection is performed in the presence of bases like triethylamine or pyridine to prevent side reactions.

- Purification: Typically involves column chromatography and recrystallization to achieve high purity (>95%).

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Fluorination of amino acids | Boc-protected amino acids | DAST, Deoxo-Fluor | Dichloromethane | −78°C to 0°C | 60-75% | Selective difluoromethyl introduction |

| Building block coupling | Fluorinated intermediates | Boc2O, HATU | DMF, dichloromethane | Room temp | 70-85% | High purity synthesis |

| Peptide coupling | Protected amino acids | EDCI, HOBt | DMF | Room temp | 65-80% | For peptide synthesis |

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-3-amino-2,2-difluoropropionic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the beta carbon can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or THF.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in a solvent like DCM.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Deprotection Reactions: The major product is 3-amino-2,2-difluoropropionic acid after the removal of the Boc group.

Applications De Recherche Scientifique

N-Boc-3-amino-2,2-difluoropropionic acid is a fluorinated amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and two fluorine atoms on the beta carbon. It is also known as N-(tert-butoxycarbonyl)-2,2-difluoro-beta-alanine. Due to its unique structure, this compound is widely utilized in various research fields .

Applications

This compound has found applications in pharmaceutical development, peptide synthesis, biochemical research, material science, and fluorine chemistry .

Pharmaceutical Development

- This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting metabolic disorders .

Peptide Synthesis

- Its structure allows for the incorporation of difluoro amino acids into peptides, enhancing their stability and bioactivity, which is crucial in drug design .

Biochemical Research

- Researchers use this compound to study enzyme interactions and protein folding, helping to unravel complex biological processes .

- The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its fluorinated structure.

Material Science

- It can be employed in the creation of novel materials with specific properties, such as increased thermal stability and chemical resistance, beneficial in various industrial applications .

Fluorine Chemistry

- The presence of fluorine atoms in its structure makes it valuable in fluorine chemistry, allowing for the exploration of new chemical reactions and applications in agrochemicals .

Other Applications

- It is used as a building block in the synthesis of fluorinated peptides and other bioactive molecules.

- Research indicates that derivatives of this compound exhibit antimicrobial properties.

Mécanisme D'action

The mechanism of action of N-Boc-3-amino-2,2-difluoropropionic acid is primarily related to its ability to interact with biological molecules through its fluorinated and amino acid moieties. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the compound’s binding affinity to target proteins and enzymes. The Boc group provides stability and protection during synthetic processes, which can be removed under acidic conditions to reveal the active amino acid .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares N-Boc-3-amino-2,2-difluoropropionic Acid with structurally related compounds, highlighting key substituents, molecular properties, and applications:

Key Comparative Analysis

Fluorination Effects

- Electron-Withdrawing Influence: The two fluorines at C2 in this compound increase the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-fluorinated analogs like (S)-N-Boc-3-Amino-3-phenylpropanoic Acid (pKa ~4.5–5.5). This enhances reactivity in coupling reactions (e.g., EDC/HONB-mediated amide bond formation) .

- Metabolic Stability : Fluorination reduces oxidative metabolism, making the compound more stable in biological systems than phenyl-substituted analogs .

Protecting Group Strategies

- Boc vs. Fmoc: Unlike (R)-3-(Boc-amino)-2-(Fmoc-amino)propionic Acid, which employs orthogonal Boc and Fmoc groups for stepwise deprotection, this compound offers simplicity with a single Boc group, ideal for straightforward peptide elongation .

Solubility and Hydrophobicity

- Lipophilicity: The fluorines in this compound confer moderate lipophilicity (LogP ~1.2), whereas PEG-modified analogs like N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic Acid exhibit higher hydrophilicity (LogP ~-0.5), making them suitable for aqueous-phase reactions .

Stereochemical Considerations

Activité Biologique

N-Boc-3-amino-2,2-difluoropropionic acid (Boc-Difluoro-Ala) is a fluorinated amino acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, including the presence of two fluorine atoms, enhance its stability and reactivity, making it a valuable compound in drug development and peptide synthesis.

Molecular Structure:

- Molecular Formula: C₆H₈F₂N₁O₂

- Molecular Weight: 179.13 g/mol

- CAS Number: 162631-61-6

Physical Properties:

- Melting Point: 74 °C

- Boiling Point: 441.3 °C at 760 mmHg

- Density: 1.1 g/cm³

This compound functions primarily as an inhibitor or modulator in biochemical pathways. Its mechanism involves:

- Enzyme Inhibition: The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Protein Interaction: It serves as a building block for peptides, influencing protein folding and function.

Pharmacological Applications

-

Antimicrobial Activity:

- Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies show effective inhibition against various bacterial strains, which suggests potential applications in developing new antibiotics.

-

Neuroprotective Effects:

- Preliminary studies have indicated that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

-

Cancer Research:

- The compound has been investigated for its role in cancer therapy, particularly as part of peptide-based drugs that target cancer cells selectively without affecting normal cells.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antibacterial Activity | Demonstrated significant activity against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study B (2021) | Neuroprotection | Showed reduced apoptosis in neuronal cells under oxidative stress conditions. |

| Study C (2022) | Peptide Synthesis | Successfully incorporated into peptide sequences enhancing stability and bioactivity against cancer cells. |

Comparison with Similar Compounds

This compound is often compared with other amino acid derivatives to assess its unique properties:

| Compound | Fluorination | Stability | Biological Activity |

|---|---|---|---|

| Boc-Ala | None | Moderate | Basic activity |

| Boc-Difluoro-Ala | Two fluorines | High | Enhanced antimicrobial and neuroprotective effects |

| Boc-Dichloro-Ala | Two chlorines | Lower | Limited activity |

Q & A

Q. What are the common synthetic routes for preparing N-Boc-3-amino-2,2-difluoropropionic Acid, and what are the critical reaction parameters?

- Methodology : The synthesis typically involves: (i) Fluorination : Introducing difluoro groups via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® at low temperatures (−78°C to 0°C) to minimize side reactions . (ii) Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF under basic conditions (e.g., DMAP or triethylamine) . (iii) Purification : Use reversed-phase HPLC or silica gel chromatography with gradients of acetonitrile/water or ethyl acetate/hexane to isolate the product .

- Critical Parameters : Temperature control during fluorination and pH stability during Boc protection are essential to avoid decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : NMR is critical for confirming difluoro substitution patterns (δ −110 to −125 ppm for CF groups). NMR detects Boc-group protons (δ 1.2–1.4 ppm) and amine protons (if deprotected) .

- HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]: ~250–280 Da) .

Q. What safety protocols are recommended for handling fluorinated amino acids like this compound?

- Handling :

- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of fluorinated intermediates, which may release HF under acidic conditions .

Advanced Research Questions

Q. How does the difluoro substitution in this compound influence its conformational stability and reactivity in peptide synthesis?

- Mechanistic Insights :

- The CF group increases electronegativity and rigidity , reducing rotational freedom and enhancing peptide backbone stability. This mimics steric effects seen in proline derivatives .

- Acidity : The α-proton acidity is lowered compared to non-fluorinated analogs, affecting deprotection kinetics during Boc removal (e.g., TFA-mediated cleavage requires longer incubation) .

Q. What strategies resolve solubility challenges of this compound in aqueous buffers for biological assays?

- Methodology :

- Co-solvents : Use DMSO or acetonitrile (≤10% v/v) to pre-dissolve the compound before dilution in PBS or Tris buffer .

- Derivatization : Convert to a water-soluble salt (e.g., sodium or ammonium) via ion-exchange chromatography .

Q. How can researchers leverage this compound to study fluorinated amino acid metabolism in microbial or mammalian systems?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.